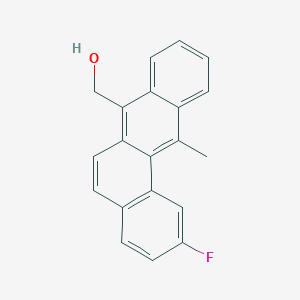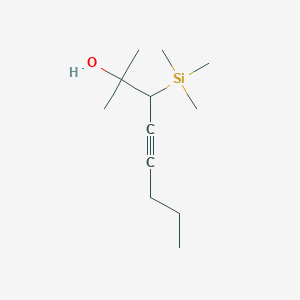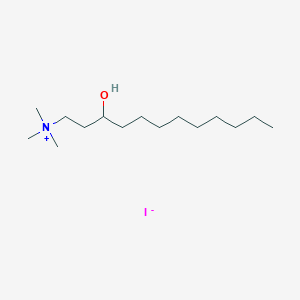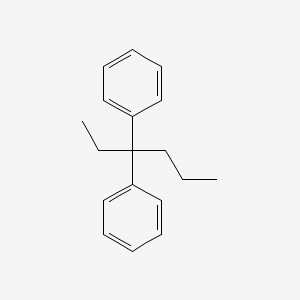
(2-Fluoro-12-methyltetraphen-7-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-12-methyltetraphen-7-YL)methanol is a chemical compound that belongs to the class of fluorinated alcohols It is characterized by the presence of a fluorine atom and a hydroxyl group attached to a tetraphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-12-methyltetraphen-7-YL)methanol typically involves the fluorination of a tetraphenylmethanol precursor. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced fluorinating agents and catalysts can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Fluoro-12-methyltetraphen-7-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.
Major Products
Oxidation: Formation of fluoro-substituted ketones or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted tetraphenylmethanol derivatives.
Aplicaciones Científicas De Investigación
(2-Fluoro-12-methyltetraphen-7-YL)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a probe in studying biological systems due to its unique fluorine atom.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of (2-Fluoro-12-methyltetraphen-7-YL)methanol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The fluorine atom can participate in unique interactions with biological molecules, influencing the compound’s binding affinity and specificity. The hydroxyl group can form hydrogen bonds, further stabilizing the compound’s interaction with its targets.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Fluoro-7-methyltetraphen-12-yl)methanol
- (2-Fluoro-12-methyltetraphen-7-yl)ethanol
- (2-Fluoro-12-methyltetraphen-7-yl)propanol
Uniqueness
(2-Fluoro-12-methyltetraphen-7-YL)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the fluorine atom enhances its stability and reactivity compared to non-fluorinated analogs. Additionally, the tetraphenyl structure provides a rigid framework, making it suitable for various applications in research and industry.
Propiedades
Número CAS |
88637-83-6 |
|---|---|
Fórmula molecular |
C20H15FO |
Peso molecular |
290.3 g/mol |
Nombre IUPAC |
(2-fluoro-12-methylbenzo[a]anthracen-7-yl)methanol |
InChI |
InChI=1S/C20H15FO/c1-12-15-4-2-3-5-16(15)19(11-22)17-9-7-13-6-8-14(21)10-18(13)20(12)17/h2-10,22H,11H2,1H3 |
Clave InChI |
GJSOKVWUNHOUDB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C3=CC=CC=C13)CO)C=CC4=C2C=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-[1]Benzopyrano[3,4-c][1,2,5]oxadiazol-4-one, 3-oxide](/img/structure/B14402464.png)

![4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole](/img/structure/B14402474.png)


![N-[2-(Benzyloxy)-5-methoxy-4-nitrophenyl]benzamide](/img/structure/B14402517.png)
![4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile](/img/structure/B14402525.png)


![Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]-](/img/structure/B14402542.png)
![N-Butyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14402549.png)
![Ethyl 2-[(acetyloxy)methyl]butanoate](/img/structure/B14402552.png)
![1,3-Bis[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14402559.png)
![1-Methyl-N-(4-nitrophenyl)-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14402560.png)
